(3S,9S,12R)-3-Benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
(3S,9S,12R)-3-Benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Chlamydocin is a histone deacetylase (HDAC) inhibitor with anticancer properties. Chlamydocin increases acetylation of histone H3 and histone H4 and inhibits growth of A2780, Malme-3M, MCF-7, HT-29, and HeLa cancer cells. Chlamydocin also increases lifespan by 10% in a P185 mouse allograft model.
Brand Name:
Vulcanchem
CAS No.:
53342-16-8
VCID:
VC0523451
InChI:
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1
SMILES:
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C
Molecular Formula:
C28H38N4O6
Molecular Weight:
526.6 g/mol
(3S,9S,12R)-3-Benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
CAS No.: 53342-16-8
Inhibitors
VCID: VC0523451
Molecular Formula: C28H38N4O6
Molecular Weight: 526.6 g/mol
Purity: >70% (or refer to the Certificate of Analysis)
CAS No. | 53342-16-8 |
---|---|
Product Name | (3S,9S,12R)-3-Benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Molecular Formula | C28H38N4O6 |
Molecular Weight | 526.6 g/mol |
IUPAC Name | (3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Standard InChI | InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 |
Standard InChIKey | SGYJGGKDGBXCNY-QXUYBEEESA-N |
Isomeric SMILES | CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C |
SMILES | CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C |
Canonical SMILES | CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C |
Appearance | Solid powder |
Description | Chlamydocin is a histone deacetylase (HDAC) inhibitor with anticancer properties. Chlamydocin increases acetylation of histone H3 and histone H4 and inhibits growth of A2780, Malme-3M, MCF-7, HT-29, and HeLa cancer cells. Chlamydocin also increases lifespan by 10% in a P185 mouse allograft model. |
Purity | >70% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Chlamydocin |
Reference | 1. De Schepper, S., Bruwiere, H., Verhulst, T., et al. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. J. Pharmacol. Exp. Ther. 304(2), 881-888 (2003). 2. Furumai, R., Komatsu, Y., Nishino, N., et al. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proc. Natl. Acad. Sci. U.S.A. 98(1), 87-92 (2001). 3. Stähelin, H., and Trippmacher, A. Cytostatic activity of chlamydocin, a rapidly inactivated cyclic tetrapeptide. Eur. J. Cancer 10(12), 801-808 (1974). |
PubChem Compound | 124134 |
Last Modified | Nov 11 2021 |
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